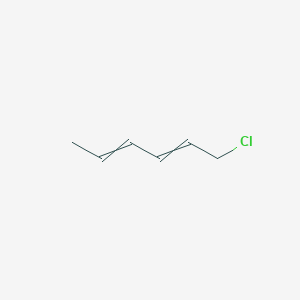
1-chlorohexa-2,4-diene
Vue d'ensemble
Description
1-Chlorohexa-2,4-diene is an organic compound with the molecular formula C6H9Cl. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
1-Chlorohexa-2,4-diene can be synthesized through several methods. One common synthetic route involves the chlorination of hexa-2,4-diene. This reaction typically uses N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via a free radical mechanism, resulting in the formation of this compound.
In industrial settings, the production of this compound may involve more scalable methods, such as the catalytic chlorination of hexa-2,4-diene using chlorine gas under controlled conditions. This method ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Chlorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition Reactions: The compound can react with electrophiles such as hydrogen halides (e.g., HBr) to form addition products.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or diols. Reduction reactions can convert the double bonds into single bonds, yielding saturated compounds.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Common reagents used in these reactions include hydrogen halides, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Chlorohexa-2,4-diene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Material Science: The compound is used in the development of polymers and other advanced materials
Biological Studies: Researchers use this compound to study the effects of conjugated dienes on biological systems. Its interactions with enzymes and other biomolecules provide insights into various biochemical processes.
Mécanisme D'action
The mechanism of action of 1-chlorohexa-2,4-diene in chemical reactions typically involves the formation of resonance-stabilized carbocations. For example, in electrophilic addition reactions, the initial protonation of the diene forms a carbocation intermediate. This intermediate can then undergo nucleophilic attack at different positions, leading to the formation of various products .
In biological systems, the compound’s reactivity with nucleophiles and electrophiles can affect cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
1-Chlorohexa-2,4-diene can be compared with other conjugated dienes, such as 1,3-butadiene and 2,4-hexadiene. While all these compounds share the characteristic of having conjugated double bonds, this compound is unique due to the presence of a chlorine atom. This chlorine atom imparts different reactivity and physical properties to the compound.
Similar compounds include:
1,3-Butadiene: A simple conjugated diene used extensively in the production of synthetic rubber.
2,4-Hexadiene: Another conjugated diene with applications in organic synthesis and material science.
4-Chloro-1,3-hexadiene: A related compound with a chlorine atom at a different position, affecting its reactivity and applications.
Propriétés
IUPAC Name |
1-chlorohexa-2,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAKEJHVQRBQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956128 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-89-8 | |
| Record name | 1-Chlorohexa-2,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
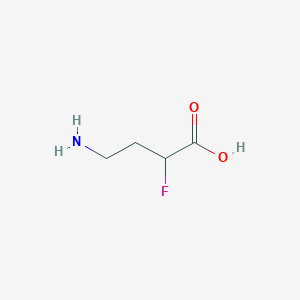


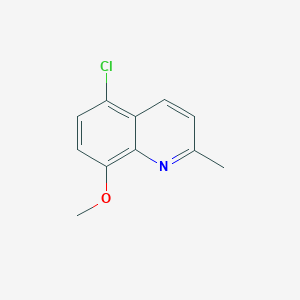
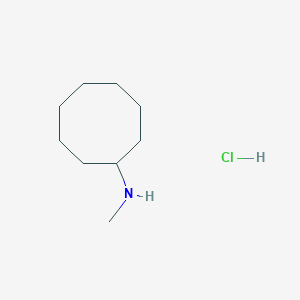
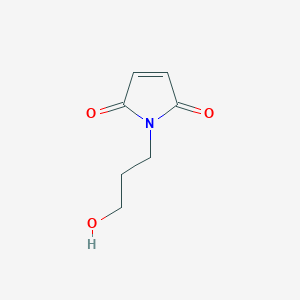

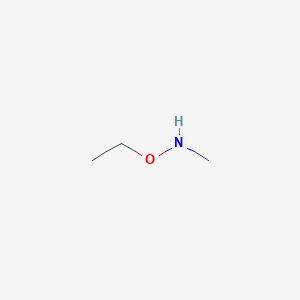
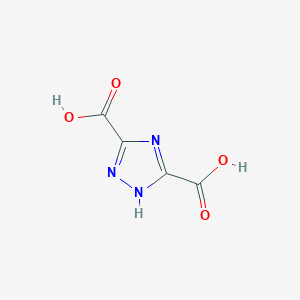

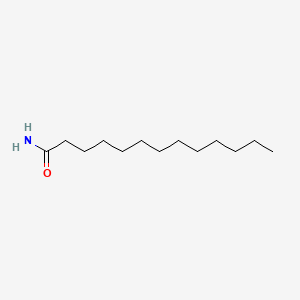

![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)
